molecular formula C16H16BrNO4S B2620912 2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime CAS No. 338400-82-1

2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime

Cat. No.: B2620912
CAS No.: 338400-82-1
M. Wt: 398.27
InChI Key: VUCUPKSHGXTBGP-VLGSPTGOSA-N
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Description

2-[(4-Bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime is a sulfonyl-containing oxime derivative characterized by a brominated aromatic ring, a methoxyphenyl group, and an O-methyloxime functional group. The methoxy group on the phenyl ring introduces electron-donating properties, which may modulate solubility and intermolecular interactions. The O-methyloxime group serves as a chelating agent or a directing group in synthetic applications.

This compound is structurally analogous to several sulfonyl- and oxime-containing derivatives, which are often explored in medicinal chemistry for their bioactivity (e.g., enzyme inhibition) or in materials science for their electronic properties .

Properties

IUPAC Name

(E)-2-(4-bromophenyl)sulfonyl-N-methoxy-1-(4-methoxyphenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c1-21-14-7-3-12(4-8-14)16(18-22-2)11-23(19,20)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCUPKSHGXTBGP-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC)CS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OC)/CS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime typically involves multiple steps:

    Formation of the Ethanone Core: The initial step involves the formation of the ethanone core through a Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzene and 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the ethanone intermediate with a sulfonyl chloride derivative under basic conditions.

    Oxime Formation: The final step is the formation of the oxime group. This is typically done by reacting the sulfonylated ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and oxime groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Compound Name Substituents (Sulfonyl Group, Aromatic Ring) Molecular Weight (g/mol) Key Features References
Target Compound : 2-[(4-Bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime -SO₂-(4-BrC₆H₄), 4-MeO-C₆H₄ ~393.3 (estimated) Bromine enhances electrophilicity; methoxy improves solubility. -
1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone O-methyloxime -SO₂-(4-MeO-C₆H₄), 4-Cl-C₆H₄ ~367.85 Chlorine substituent reduces steric bulk vs. bromine; lower molecular weight.
2-[(3-Chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime -S-CH₂-(3-ClC₆H₄), 4-Cl-C₆H₄ Not provided Sulfanyl (thioether) group vs. sulfonyl; reduced oxidation state impacts reactivity.
1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone -SO₂-(4-Me-C₆H₄), 4-MeO-C₆H₄ Not provided Lacks oxime group; methylphenylsulfonyl may alter electronic properties.
1-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone O-methyloxime -O-(3-CF₃C₆H₄), 4-MeO-C₆H₄ 339.31 Trifluoromethyl group increases hydrophobicity and metabolic stability.

Key Comparative Analysis

Electronic Effects
  • Bromine vs. Chlorine: The bromine atom in the target compound (vs. However, chlorine offers a smaller atomic radius, which may reduce steric hindrance.
  • Methoxy Group: Present in all methoxyphenyl derivatives, this group improves solubility in polar solvents compared to non-polar substituents (e.g., methyl in ).
Functional Group Variations
  • Sulfonyl vs. Sulfanyl : The sulfonyl group (-SO₂-) in the target compound (vs. sulfanyl (-S-) in ) increases oxidation state, enhancing electrophilicity and hydrogen-bonding capacity.
  • Oxime Presence : Compounds lacking the O-methyloxime group (e.g., ) lose chelation capacity, reducing utility in metal-catalyzed reactions or as enzyme inhibitors.

Biological Activity

The compound 2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure can be represented as follows:

  • Molecular Formula : C16H16BrNO3S
  • Molecular Weight : 396.27 g/mol
  • CAS Number : [Insert CAS number if available]

Research indicates that compounds similar to This compound exhibit various biological activities through multiple mechanisms:

  • Inhibition of Telomerase : Studies have shown that related compounds can inhibit telomerase activity, which is crucial in cancer cell proliferation. The inhibition leads to apoptosis in tumor cells, suggesting potential anti-cancer properties .
  • Antioxidant Activity : The presence of the methoxy group may enhance antioxidant properties, contributing to cellular protection against oxidative stress .
  • Enzyme Inhibition : Compounds with sulfonamide moieties often exhibit enzyme inhibition capabilities, which can be beneficial in treating conditions like hypertension and diabetes .

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For example, in vitro assays indicated significant antiproliferative effects on SMMC-7721 liver cancer cells with an IC50 value of 88 nM. In vivo studies further confirmed that this compound inhibited tumor growth in xenograft models without inducing toxicity in normal cells .

Antimicrobial Activity

The antibacterial properties of related sulfonamide compounds suggest potential efficacy against bacterial infections. Screening against various strains has shown moderate to strong activity, particularly against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition studies revealed promising results, with certain derivatives showing IC50 values significantly lower than standard inhibitors .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research explored the effects of a similar bromophenyl compound on human liver cancer cells. The study reported:

  • Objective : To evaluate the anticancer potential of bromophenyl derivatives.
  • Findings : The compound induced apoptosis through telomerase inhibition and modulated endoplasmic reticulum stress pathways.

Case Study 2: Antimicrobial Screening

In a comprehensive evaluation of sulfonamide derivatives:

  • Objective : Assess antibacterial activity.
  • Results : The compound exhibited significant inhibitory effects against pathogenic bacteria, with varying degrees of effectiveness across different strains.

Data Tables

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerSMMC-77210.088
AntibacterialSalmonella typhiModerate
Enzyme InhibitionAChE2.14

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